molecular formula C9H11NOS B13571590 4-(3-Methylthiophen-2-yl)pyrrolidin-2-one

4-(3-Methylthiophen-2-yl)pyrrolidin-2-one

Cat. No.: B13571590
M. Wt: 181.26 g/mol
InChI Key: FMXSHRPJELONNT-UHFFFAOYSA-N
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Description

4-(3-Methylthiophen-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one core substituted with a 3-methylthiophen-2-yl group at the fourth position. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylthiophen-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 3-methylthiophene-2-carboxylic acid with an amine derivative under cyclization conditions can yield the desired pyrrolidin-2-one structure .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized versions of laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylthiophen-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the pyrrolidin-2-one core .

Scientific Research Applications

4-(3-Methylthiophen-2-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylthiophen-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylthiophen-2-yl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidin-2-one core and the 3-methylthiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

4-(3-methylthiophen-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H11NOS/c1-6-2-3-12-9(6)7-4-8(11)10-5-7/h2-3,7H,4-5H2,1H3,(H,10,11)

InChI Key

FMXSHRPJELONNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC2

Origin of Product

United States

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